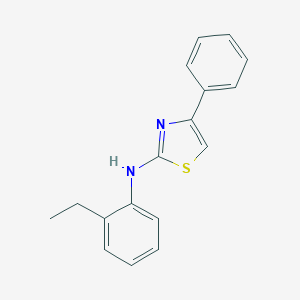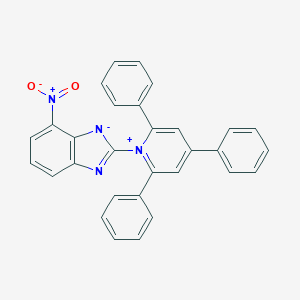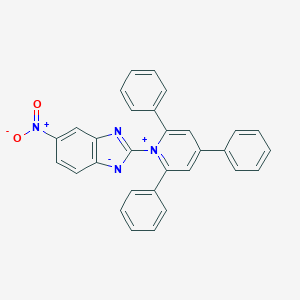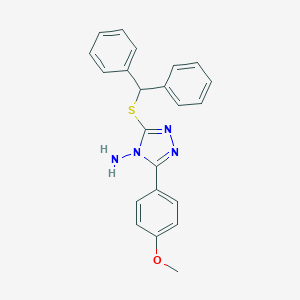![molecular formula C13H16N4OS B289569 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate](/img/structure/B289569.png)
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate, also known as INH1, is a small molecule inhibitor that has been extensively studied in the field of cancer research. INH1 has been shown to inhibit the activity of the Rho GTPase Cdc42, which is involved in the regulation of cell migration, proliferation, and survival.
作用机制
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate inhibits the activity of Cdc42, which is a member of the Rho GTPase family. Cdc42 is involved in the regulation of cell migration, proliferation, and survival. By inhibiting the activity of Cdc42, 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate disrupts the cytoskeleton and impairs the ability of cancer cells to migrate and proliferate. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate also induces apoptosis in cancer cells by activating the JNK signaling pathway.
Biochemical and physiological effects:
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the activity of Cdc42, disrupts the cytoskeleton, impairs cell migration and proliferation, induces apoptosis, and sensitizes cancer cells to chemotherapy and radiation therapy. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth and metastasis.
实验室实验的优点和局限性
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified. It has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate also has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro studies. It also has poor bioavailability and requires high doses for in vivo studies.
未来方向
There are several future directions for the study of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate. One direction is to develop more potent and selective inhibitors of Cdc42. Another direction is to study the combination of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate with other chemotherapy and radiation therapy agents. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has also been shown to have anti-inflammatory effects, and future studies could explore its potential use in the treatment of inflammatory diseases. Finally, the use of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate in combination with immunotherapy agents could be explored as a potential treatment for cancer.
合成方法
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate is synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of indole-3-acetic acid with thionyl chloride, which leads to the formation of 1-chloro-2-(1H-indol-3-yl)ethane. The second step involves the reaction of 1-chloro-2-(1H-indol-3-yl)ethane with diethylamine, which leads to the formation of 2-(1H-indol-3-yl)ethylamine. The final step involves the reaction of 2-(1H-indol-3-yl)ethylamine with thiocarbonyldiimidazole, which leads to the formation of 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate.
科学研究应用
2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of Cdc42, which is overexpressed in many types of cancer. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been shown to inhibit the proliferation and migration of cancer cells in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. 2-{[2-(1H-indol-3-yl)ethyl]amino}-2-oxoethyl imidothiocarbamate has been studied in various types of cancer, including breast cancer, pancreatic cancer, and glioblastoma.
属性
分子式 |
C13H16N4OS |
|---|---|
分子量 |
276.36 g/mol |
IUPAC 名称 |
[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl] carbamimidothioate |
InChI |
InChI=1S/C13H16N4OS/c14-13(15)19-8-12(18)16-6-5-9-7-17-11-4-2-1-3-10(9)11/h1-4,7,17H,5-6,8H2,(H3,14,15)(H,16,18) |
InChI 键 |
WMDDRFQUVRRHLY-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=N)N |
规范 SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-(2-ethoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B289490.png)
![(2',4'-Dimethyl-[4,5']bithiazolyl-2-yl)-(2-ethyl-phenyl)-amine](/img/structure/B289491.png)

![N-{4'-methyl-2-[(4-nitrophenyl)amino]-4,5'-bi-1,3-thiazol-2'-yl}propanamide](/img/structure/B289493.png)
![N-(2-amino-3-nitrophenyl)-3-[4-(dimethylamino)pyridin-1-ium-1-yl]propanamide](/img/structure/B289494.png)
![1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)




![N'-(2,3-dimethoxybenzylidene)-2-{[5-({2-[2-(2,3-dimethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanohydrazide](/img/structure/B289507.png)
![ethyl 2-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-1H-imidazol-2-yl]amino]benzoate](/img/structure/B289508.png)

